molecular formula C9H7N3O2 B2411841 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 77556-50-4

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2411841
CAS RN: 77556-50-4
M. Wt: 189.174
InChI Key: KQBNORAXWCYKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that contains a pyridine ring and a pyrazole ring . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of compounds related to 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid often involves multistep processes. For example, intermediate pyrrolidine derivatives can be obtained by reacting pyridin-2-yl-4-oxobutanal derivatives with amines . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be analyzed using various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .


Chemical Reactions Analysis

Chemical reactions involving 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be catalyzed by various substances. For instance, a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be determined using various techniques. For example, the enthalpy of fusion and vaporization can be measured, and the pK value can be determined .

Scientific Research Applications

Future Directions

Future research on 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid could focus on its potential applications in various fields. For instance, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives could be of interest in the development of new drugs .

properties

IUPAC Name

1-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBNORAXWCYKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

Pyridin-2-yl-1H-pyrazol-4-carboxylic acid ethyl ester (0.81 g, 3.73 mmol) was dissolved in a THF/ethanol (50 ml/10 ml) mixture, cooled to 0° C. and treated with lithium hydroxide (11.2 ml, 1N aqueous solution). The reaction mixture was allowed to warm-up to ambient temperature and subsequently stirred at that temperature for 7 h. The reaction mixture was extracted with dichloromethane (4×100 ml) and the combined organic phases were dried and evaporated to yield the product as white solid (0.68 g, 96%) which was used without any further purification.
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.